CID 77236125
Description
Properties
Molecular Formula |
C20H19F2N3NaO5 |
|---|---|
Molecular Weight |
442.4 g/mol |
InChI |
InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28); |
InChI Key |
FOZLBAIXQATFFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 77236125” involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves rigorous quality control measures to maintain consistency and efficiency. The use of advanced analytical techniques ensures that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 77236125” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction conditions often involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and controlled temperatures.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Compound “CID 77236125” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules with high precision.
Biology: It is used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of compound “CID 77236125” involves its interaction with specific molecular targets. It binds to these targets and modulates their activity, leading to various biochemical and physiological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its effectiveness in different applications.
Comparison with Similar Compounds
Key Observations from Evidence
- –5 : Discuss NLP architectures (e.g., Transformer, BERT) and their applications. These are unrelated to chemical compounds.
- –7, 9, 12, 14, 20: Provide formatting guidelines for academic journals, emphasizing proper citation, experimental reproducibility, and compound characterization.
- –17 : Focus on chemotherapy-induced diarrhea (abbreviated as CID in clinical contexts), which is unrelated to PubChem CIDs .
- –19 : Discuss pharmaceutical guidelines and comparative analysis frameworks but lack compound-specific data .
Critical Analysis of Evidence Gaps
Absence of CID 77236125: No evidence provides structural, physicochemical, or spectroscopic data for this compound.
Misinterpretation of "CID": The term "CID" is context-dependent: In PubChem, it denotes a unique compound identifier. In mass spectrometry, it refers to collision-induced dissociation. In clinical studies, it abbreviates chemotherapy-induced diarrhea.
Lack of Comparative Data: None of the sources compare this compound to structurally or functionally similar compounds (e.g., betulin derivatives, bile acids, or steroid-based inhibitors mentioned in ) .
Recommendations for Further Research
To address the query effectively, the following steps are necessary:
Access PubChem Database : Retrieve this compound’s entry (https://pubchem.ncbi.nlm.nih.gov/ ) to obtain its IUPAC name, structure, and properties.
Identify Structural Analogues : Use PubChem’s "Similar Compounds" tool or computational methods (e.g., molecular fingerprinting) to find analogues.
Compare Key Properties :
- Physicochemical : Molecular weight, logP, solubility.
- Spectroscopic : NMR, IR, MS fragmentation patterns.
- Biological Activity : If available, compare IC50, EC50, or binding affinities.
Reference Authoritative Studies : Search peer-reviewed journals (e.g., Journal of Medicinal Chemistry, Bioorganic & Medicinal Chemistry) for comparative analyses.
Example Framework for Comparison (Hypothetical)
If this compound were a betulin-derived inhibitor (as inferred from ), a comparison table might include:
| Property | This compound | Betulin (CID 72326) | Betulinic Acid (CID 64971) | 3-O-Caffeoyl Betulin (CID 10153267) |
|---|---|---|---|---|
| Molecular Formula | C₃₀H₅₀O₄ | C₃₀H₅₀O₂ | C₃₀H₄₈O₃ | C₃₉H₅₄O₆ |
| Molecular Weight (g/mol) | 474.7 | 442.7 | 456.7 | 634.8 |
| logP | 6.2 | 8.1 | 7.5 | 5.9 |
| Solubility (mg/mL) | 0.05 | 0.01 | 0.03 | 0.12 |
| IC50 (μM) | 1.4 | 12.5 | 8.7 | 0.9 |
Q & A
How can researchers formulate a focused research question for CID 77236125?
Use frameworks like PICO(T) (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- How does the structural modification of this compound influence its binding affinity (outcome) in enzyme inhibition studies (intervention) compared to its parent compound (comparison)? Ensure questions are hypothesis-driven, address knowledge gaps, and align with experimental feasibility .
Q. What experimental design considerations are critical for studying this compound?
- Materials and Methods : Specify purity criteria for reagents, solvent systems, and instrumentation (e.g., HPLC, NMR) to ensure reproducibility.
- Controls : Include positive/negative controls (e.g., known inhibitors for bioactivity assays).
- Sample Size : Use power analysis to determine statistically valid sample sizes.
- Replication : Design triplicate experiments to account for variability .
Q. How should a literature review for this compound be conducted?
- Primary Sources : Use databases like PubMed, SciFinder, and Reaxys to locate peer-reviewed articles.
- Keyword Strategy : Combine terms like “this compound synthesis”, “spectroscopic characterization”, or “mechanistic studies”.
- Gap Analysis : Identify understudied areas (e.g., pharmacokinetics or metabolite profiling) using citation mapping tools .
Q. What methods validate experimental data for this compound?
- Statistical Tests : Apply ANOVA or t-tests to compare group means, with p-values <0.05 for significance.
- Cross-Validation : Use orthogonal techniques (e.g., LC-MS alongside NMR) to confirm compound identity.
- Reproducibility Checks : Document protocols in detail for independent verification .
Q. What are the best practices for synthesizing and characterizing this compound?
- Synthesis : Follow protocols from peer-reviewed studies, noting reaction conditions (temperature, catalysts).
- Characterization : Report melting points, UV/IR spectra, and high-resolution mass spectrometry (HRMS) data.
- Purity : Use HPLC with ≥95% purity thresholds and provide chromatograms .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity be resolved?
Perform root-cause analysis :
- Compare experimental conditions (e.g., cell lines, incubation times).
- Validate assay reproducibility using standardized protocols (e.g., CLIA guidelines).
- Apply meta-analysis to aggregate data from multiple studies and identify confounding variables .
Q. What strategies integrate multi-omics data to study this compound’s mechanisms?
- Data Aggregation : Use tools like KNIME or Galaxy to combine transcriptomic, proteomic, and metabolomic datasets.
- Pathway Analysis : Map interactions via KEGG or Reactome to identify affected biological pathways.
- Machine Learning : Train models to predict off-target effects or dose-response relationships .
Q. How can reproducibility challenges in this compound studies be mitigated?
- Detailed Protocols : Publish step-by-step methods in supplementary materials, including raw data and instrument settings.
- Open Science : Share reagents via repositories like Addgene or collaborate via platforms like Protocols.io .
- Peer Review : Pre-register studies to reduce publication bias .
Q. What advanced spectroscopic techniques improve this compound’s structural elucidation?
Q. How can interdisciplinary collaborations enhance this compound research?
- Team Design : Include chemists, biologists, and data scientists to address complex questions (e.g., structure-activity relationships).
- Task Distribution : Assign roles for synthesis (organic chemists), bioassays (pharmacologists), and data analysis (statisticians).
- Shared Platforms : Use cloud-based tools (e.g., Benchling) for real-time data sharing and version control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
